5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid: is a versatile small molecule scaffold with the molecular formula C5H5FN2O2 and a molecular weight of 144.1 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, including enzymes, receptors, and other proteins .
Mode of Action
It is known that pyrazole derivatives can act as inhibitors or activators of their target proteins, depending on the specific derivative and target .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its impact on biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the use of starting materials such as N,N-dimethylacrylamide and fluorinated reagents . The process includes steps like oxidation, esterification, and cyclization to form the pyrazole ring . Reaction conditions often involve the use of palladium catalysts and carbon monoxide under ambient pressure .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The use of readily available raw materials and solvents makes the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like or .
Reduction: Reduction reactions often involve the use of and as a catalyst.
Substitution: Substitution reactions can occur at the fluorine or methyl groups, often using nucleophiles like amines or thiols .
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other related structures .
Biology: In biological research, this compound is studied for its potential antiviral and anticancer properties. It has shown activity against various cell lines and viruses, making it a candidate for further drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential . These derivatives are investigated for their ability to interact with specific molecular targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceutical intermediates . Its versatility and reactivity make it valuable for various applications .
Comparison with Similar Compounds
- 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(chlorodifluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-fluoro-3-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its fluorine substitution at the 5-position, which enhances its reactivity and stability. This substitution also contributes to its biological activity , making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoro-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXUCVYJBQCWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779937-23-3 |
Source
|
Record name | 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.